molecular formula C23H41N3O7Si2 B15328730 N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide

N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B15328730
M. Wt: 527.8 g/mol
InChI Key: DQGHXFWTOQROJQ-UHFFFAOYSA-N
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Description

This compound features a complex hybrid architecture combining:

  • A furo[3,2-f][1,3,5,2,4]trioxadisilocin core with tetra(propan-2-yl) substituents at positions 2,2,4,4 and a hydroxyl group at position 7.
  • A 2-oxopyrimidin-4-ylacetamide moiety linked to the siloxane core via a nitrogen atom.

Structural data from InChI (InChIKey: KPNSXQNKDQMBAW-VBSBHUPXSA-N) confirm stereochemical complexity, with chiral centers at the siloxane bridge and pyrimidinone ring .

Properties

IUPAC Name

N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHXFWTOQROJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring: This step involves the cyclization of appropriate silane and furan derivatives under controlled conditions.

    Introduction of the hydroxy group: This is achieved through selective hydroxylation reactions.

    Attachment of the pyrimidin-4-yl group: This step involves nucleophilic substitution reactions using pyrimidine derivatives.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxopyrimidinyl group can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxopyrimidinyl group would yield an amine.

Scientific Research Applications

N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the oxopyrimidinyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and processes, making it a valuable compound for research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Siloxane Modifications

N'-[9-[(6aR,8R,9R,9aR)-2,2,4,4-tetra(propan-2-yl)-9-trimethylsilyloxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxidanylidene-3H-purin-2-yl]-N,N-dimethyl-methanimidamide ()
  • Key Differences: Replaces the hydroxyl group at position 9 with a trimethylsilyloxy moiety and substitutes the pyrimidinone-acetamide with a purine-methanimidamide group.
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,2-dihydropyrimidin-2-one ()
  • Key Differences: Retains the hydroxyl group but introduces a 4-amino substituent on the pyrimidinone ring.
  • Impact: The amino group enhances hydrogen-bonding capacity, which may improve target binding affinity (e.g., kinase or protease inhibition) .

Pyrimidine/Acetamide Modifications

N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide ()
  • Key Differences : Uses a 6-methoxypyrimidine linked to a benzylpropionamide instead of a siloxane core.
  • Impact : Lower molecular weight (487.27 g/mol vs. ~600 g/mol for the target compound) and higher polarity (logP ~3.5), favoring renal excretion over tissue accumulation .
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()
  • Key Differences : Incorporates a trifluoromethylpyrimidine and spirocyclic carboxamide.
  • Impact : Fluorine atoms improve metabolic stability and membrane permeability, as evidenced by high yields (96%) in iodination reactions .

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs silylation-protection strategies similar to , where chloro-silyl reagents and pyridine solvents are used to construct the siloxane core .
  • Bioactivity: Analogues with amino-pyrimidinone groups () show enhanced binding to nucleotide-processing enzymes, suggesting the target compound may act as a nucleoside reverse transcriptase inhibitor .
  • Stability : Hydroxyl groups at position 9 (target compound) may confer pH-dependent solubility but increase susceptibility to oxidative degradation compared to silyl-protected derivatives () .

Q & A

Q. What are the key steps in synthesizing N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)...acetamide, and what reaction conditions are critical?

The synthesis typically involves multi-step protocols:

  • Core framework assembly : Start with the furo-trioxadisilocin core, followed by functionalization of the pyrimidinone moiety.
  • Coupling reactions : Attach the acetamide group via nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Hydroxylation : Introduce the 9-hydroxy group via oxidation or hydroxylation reagents (e.g., H₂O₂/Fe²⁺ systems) . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise temperature control to avoid side reactions.

Q. How can spectroscopic methods validate the structural integrity of this compound?

  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., hydroxy, acetamide) and silicon-oxygen framework integrity .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H/N-H) verify functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns .

Q. What are the primary stability concerns during storage, and how can they be mitigated?

  • Hydrolysis : The trioxadisilocin ring is moisture-sensitive. Store under desiccation (silica gel) at –20°C .
  • Photodegradation : Protect from UV light using amber vials .
  • Oxidation : Antioxidants (e.g., BHT) can stabilize the hydroxy group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

  • Quantum chemical calculations : Use DFT to model transition states and energy barriers for hydroxylation or amidation steps .
  • Reaction path screening : Tools like GRRM or AFIR predict feasible pathways, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts for derivative synthesis .

Q. What strategies reconcile contradictions between experimental bioactivity data and computational predictions?

  • Dose-response refinement : Re-test in vitro assays (e.g., IC₅₀) with purified batches to rule out impurities .
  • Binding affinity validation : Use SPR or ITC to compare computational docking scores (e.g., AutoDock) with empirical KD values .
  • Meta-analysis : Cross-reference datasets from analogous compounds (e.g., pyrimidinone derivatives) to identify trends .

Q. How does the compound’s heterocyclic framework influence its biological activity?

  • Trioxadisilocin core : Enhances metabolic stability via silicon-oxygen bonds resistant to enzymatic cleavage .
  • Pyrimidinone moiety : Acts as a hydrogen-bond acceptor, enabling kinase or protease inhibition .
  • Acetamide group : Modulates solubility and membrane permeability .

Methodological Guidance

  • Experimental design : Use fractional factorial designs to test variables (e.g., solvent, catalyst) in derivative synthesis .
  • Data contradiction resolution : Apply Bayesian statistics to weigh conflicting bioactivity datasets .
  • Scalability : Transition from batch to flow chemistry for reproducible multi-gram synthesis .

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